molecular formula C8H6N2O2 B1279264 2-Amino-5-cyanobenzoic acid CAS No. 99767-45-0

2-Amino-5-cyanobenzoic acid

Cat. No. B1279264
CAS RN: 99767-45-0
M. Wt: 162.15 g/mol
InChI Key: HQNZNIJPAYTWJK-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzoic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of benzoic acid, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a cyanide group .


Synthesis Analysis

The synthesis of 2-Amino-5-cyanobenzoic acid involves various methods. One method involves the use of methyl 2-amino-5-cyanobenzoate in methanol with aqueous sodium hydroxide . Another method involves the use of lithium hydroxide in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-cyanobenzoic acid is represented by the InChI code 1S/C8H6N2O2/c9-4-5-1-2-7 (10)6 (3-5)8 (11)12/h1-3H,10H2, (H,11,12) . The exact mass of the molecule is 162.042923 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-5-cyanobenzoic acid are complex and can involve various reagents . The ratio of the number of moles of reagent to the sum of the number of moles of reagent is at least about 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-cyanobenzoic acid include a molecular weight of 162.145 Da , a density of 1.4±0.1 g/cm3 , and a boiling point of 389.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.

Action Environment

It is noted that this compound should be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability.

properties

IUPAC Name

2-amino-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZNIJPAYTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434821
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyanobenzoic acid

CAS RN

99767-45-0
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzoic acid (6.9 g, 31.9 mmol) in N-methyl-2-pyrrolidinone (100 mL) was treated with copper cyanide (4.14 g, 46 mmol) and the mixture was heated at 190° C. for 4.5 hours before being cooled to room temperature and allowed to stand overnight. The mixture was diluted with water (500 mL), acidified with 6N aqueous HCl (100 mL) and extracted with ethyl acetate (6×40 mL). The organic extracts were dried (MgSO4) and concentrated under reduced pressure to yield the crude nitrile (4.35 g, 84%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Air was bubbled through a stirred solution of 5-cyano-3-methylthio-2-oxoindole (18.0 g, 88.1 mmol) and potassium hydroxide (5.9 g, 105.2 mmol) in a 9:1 mixture of methanol:water at room temperature for 5 hours. Further potassium hydroxide (5.9 g, 105.2 mmol) was added and the air bubbling continued overnight. The methanol was removed in vacuo, and the residue was carefully acidifed with 2N aq. HCl. The resulting precipitate was collected by filtration, and triturated with ethyl acetate to give 2-amino-5-cyanobenzoic acid as a pale brown solid (4.8 g, 29.6 mmol, 34%); δH [2H6]DMSO 8.02 (1H,d), 7.55 (1H,dd), 7.50 (2H,br s), 6.86 (1H,d).
Name
5-cyano-3-methylthio-2-oxoindole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key advantages of the synthetic methods described in the paper for producing 2-amino-5-cyanobenzoic acid derivatives?

A1: The paper outlines a novel approach for synthesizing 2-amino-5-cyanobenzoic acid derivatives. [] The key advantages lie in the use of readily available starting materials and the potential for scalability. Specifically, the method utilizes a nickel-catalyzed coupling reaction, which is a well-established technique in organic synthesis. This approach may offer benefits in terms of cost-effectiveness and efficiency compared to other potential synthetic routes. Furthermore, the paper describes a method for removing nickel impurities, which is crucial for obtaining a pure final product. This is particularly important for potential pharmaceutical applications where metal contamination is highly undesirable.

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